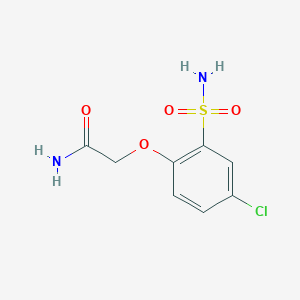

2-(4-Chloro-2-sulfamoylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-sulfamoylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-5-1-2-6(15-4-8(10)12)7(3-5)16(11,13)14/h1-3H,4H2,(H2,10,12)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBHPMMJFNCREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide generally follows these key stages:

- Starting Materials: 4-chlorophenol or related chlorophenol derivatives, chloroacetyl chloride, and sulfamoyl-containing amines or sulfonamide precursors.

- Key Reactions: Formation of chloroacetamide intermediates via reaction with chloroacetyl chloride, followed by nucleophilic substitution with sulfamoyl groups.

- Purification: Crystallization or solvent extraction to isolate the pure compound.

Detailed Preparation Steps

Formation of Chloroacetamide Intermediate

- Reagents: 4-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents facilitate the reaction.

- Conditions: The reaction is typically carried out under controlled temperature to avoid side reactions.

- Outcome: This step yields 2-chloro-N-(4-chlorophenoxy)acetamide, an intermediate for further functionalization.

This step is supported by the synthesis of related compounds where chloroacetyl chloride reacts with sulfonamide-containing phenols to form chloroacetamide intermediates.

Introduction of Sulfamoyl Group

- Reagents: The chloroacetamide intermediate undergoes nucleophilic substitution with sulfamoyl amines or sodium sulfamate.

- Mechanism: The chlorine atom on the acetamide side chain is displaced by the sulfamoyl nucleophile, forming the sulfamoylphenoxyacetamide structure.

- Conditions: Reactions are typically performed under reflux in polar solvents, sometimes with the addition of bases to facilitate substitution.

This method is analogous to the conversion of sulphadiazine derivatives to sulfamoyl-substituted acetamides, as described in the literature.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Characterization: Confirmed by elemental analysis (C, H, N, S), infrared spectroscopy (notable peaks for NH, SO2), nuclear magnetic resonance (NMR) including ^1H and ^13C, and mass spectrometry.

Example Synthesis Procedure (Literature-Based)

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-chlorophenol + chloroacetyl chloride + triethylamine in DMF, stirred at room temperature | 2-chloro-N-(4-chlorophenoxy)acetamide | Intermediate formation, monitored by TLC |

| 2 | Intermediate + sodium sulfamate or sulfamoyl amine, reflux in ethanol or DMF | This compound | Nucleophilic substitution step |

| 3 | Recrystallization from ethanol or ethyl acetate | Pure target compound | Yield typically 70-85% |

Research Findings and Analytical Data

- Elemental Analysis: Matches calculated values for C, H, N, and S, confirming purity and composition.

- Infrared Spectroscopy: Characteristic absorption bands include:

- NMR Spectroscopy: ^1H NMR shows aromatic protons and NH signals; ^13C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of the compound.

Comparative Notes on Related Synthetic Routes

While direct synthesis methods for this compound are limited in open literature, related sulfonamide acetamides have been synthesized via:

- Reaction of sulfonamide-containing phenols with chloroacetyl chloride followed by substitution with azides or other nucleophiles to form triazoline derivatives.

- Multi-step reactions involving chlorophenoxy intermediates and sulfur-containing reagents under reflux and acidic conditions.

These methods underline the importance of controlling reaction conditions, solvent choice, and purification techniques to achieve high purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Yield (%) | Key Analytical Confirmation |

|---|---|---|---|---|

| Chloroacetamide formation | 4-chlorophenol, chloroacetyl chloride, triethylamine, DMF | Room temp, stirring | ~80 | TLC, elemental analysis |

| Sulfamoyl substitution | Chloroacetamide intermediate, sodium sulfamate or sulfamoyl amine | Reflux in ethanol or DMF | 70-85 | IR, NMR, MS |

| Purification | Recrystallization solvents (ethanol, ethyl acetate) | Cooling, filtration | - | Melting point, purity |

Chemical Reactions Analysis

2-(4-Chloro-2-sulfamoylphenoxy)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and acetamide derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

2-(4-Chloro-2-sulfamoylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. 2-Chloro-N-(4-sulfamoylphenyl)acetamide

- Structure: Features a sulfamoyl group directly attached to the phenyl ring but lacks the phenoxy linker.

b. 2-(2-Formylphenoxy)acetamide

- Structure : Replaces the chloro and sulfamoyl groups with a formyl substituent.

- Implications : The formyl group introduces electrophilicity, enabling further derivatization (e.g., Schiff base formation) but may reduce stability under physiological conditions .

c. N-(4-Fluorophenyl)-2-chloroacetamide

- Structure: A simpler analog with a fluorine substituent instead of sulfamoyl and phenoxy groups.

- Implications : The electron-withdrawing fluorine enhances metabolic stability but narrows the scope of target interactions compared to the sulfamoyl-containing compound .

d. Substituted Phenoxy Acetamides (e.g., Compounds 40000–40006)

- Structure: Variants include substituents such as Cl, Br, CH₃, OCH₃, and NO₂ at the phenoxy ring.

- Implications: Electron-donating groups (e.g., OCH₃) increase lipophilicity, while electron-withdrawing groups (e.g., NO₂) may enhance binding to charged biological targets .

Data Table: Key Structural and Pharmacological Features

Biological Activity

2-(4-Chloro-2-sulfamoylphenoxy)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various sulfonamide antibiotics and has been investigated for its interactions with biological targets, including enzymes and cancer cell lines.

The compound's IUPAC name is this compound, with the molecular formula . Its structure features a chloro group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₄S |

| Molecular Weight | 236.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It has been shown to interact with carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibition of these enzymes can lead to significant biological effects, including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicate that this compound exhibits significant cytotoxicity at micromolar concentrations.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects on breast cancer cell lines, this compound demonstrated an IC50 value in the range of 5.5 to 17.5 μM, indicating selective toxicity towards cancer cells compared to normal cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs). Specific derivatives have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, highlighting their potential in targeting this enzyme for therapeutic purposes in cancer treatment .

Comparative Analysis

To understand the efficacy of this compound better, it is useful to compare it with related compounds.

Table 2: Comparison with Similar Compounds

| Compound | IC50 (μM) against CA IX | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| This compound | 10.93 - 25.06 | High |

| Sulfanilamide | 15 - 30 | Moderate |

| Chloroacetamide | Not specified | Low |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chloro-2-sulfamoylphenoxy)acetamide?

The synthesis typically involves multi-step reactions:

- Nucleophilic substitution : Reacting 4-chloro-2-sulfamoylphenol with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide backbone .

- Purification : Monitoring reaction progress via TLC and isolating the product using solvent evaporation or column chromatography .

- Optimization : Adjusting solvent choice (e.g., acetonitrile) and reaction time to improve yield .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and molecular integrity .

- X-ray Crystallography : Resolving crystal structure and intramolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry (MS) : Verifying molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in biological studies?

- Enzyme Inhibition : Screening for interactions with targets like kinases or proteases using kinetic assays .

- Antimicrobial Activity : Testing against bacterial/fungal strains via MIC (Minimum Inhibitory Concentration) assays .

- In Vitro Cytotoxicity : Evaluating anticancer potential in cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and inert atmospheres to minimize side reactions .

- Catalyst Screening : Test coupling agents (e.g., EDCI) for efficient amide bond formation .

- Purification : Employ gradient elution in column chromatography or recrystallization for high-purity isolates .

Q. What strategies address discrepancies between computational predictions and experimental structural data?

- Advanced NMR : Apply 2D techniques (COSY, HSQC) to resolve overlapping peaks .

- DFT Calculations : Compare theoretical vs. experimental bond angles/distances from X-ray data .

- Repeat Experiments : Ensure consistency across multiple synthetic batches .

Q. How to design SAR studies for derivatives of this compound?

- Substituent Variation : Modify sulfamoyl or chloro groups to assess impact on bioactivity .

- Biological Assays : Test derivatives in enzyme inhibition or cytotoxicity assays to correlate structure with efficacy .

- Molecular Docking : Predict binding modes with target proteins (e.g., COVID-19 main protease) .

Q. What methodologies assess stability under various storage/experimental conditions?

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via HPLC-MS .

- Long-Term Stability : Monitor purity over time under controlled humidity and temperature .

Q. How to investigate interaction mechanisms with target enzymes?

- Enzyme Kinetics : Measure and to determine inhibition type (competitive/non-competitive) .

- Crystallography : Resolve co-crystal structures of the compound bound to enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. What advanced methods resolve complex spectral data (e.g., overlapping NMR peaks)?

Q. Critical considerations for designing in vitro anticancer assays?

- Cell Line Selection : Use diverse cancer models (e.g., HeLa, MCF-7) to assess specificity .

- Apoptosis Markers : Include flow cytometry for annexin V/PI staining .

- Control Experiments : Compare with standard chemotherapeutics (e.g., cisplatin) and vehicle-treated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.